molecular formula C17H22FN3O B1164520 5-fluoro PY-PINACA (CRM)

5-fluoro PY-PINACA (CRM)

Cat. No. B1164520
M. Wt: 303.4
InChI Key: GSCLIRQNUBFUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro PY-PINACA (CRM) is a certified reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

Chemistry and Pharmacology

5-Fluoro PY-PINACA (5F-PY-PINACA) is part of the pyrrolidinyl 1-(5-fluoropentyl)ind (az)ole-3-carboxamides class, identified as a synthetic cannabinoid receptor agonist (SCRA). It demonstrates moderate binding to CB2 receptors, but minimal affinity for CB1 receptors. Various analogs of 5F-PY-PINACA, featuring alterations in the 1-alkyl substituent or the pyrrolidine ring, have been synthesized and characterized. These compounds have been studied using methods like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS). However, in fluorescence-based membrane potential assays, none of these compounds showed significant efficacy at human cannabinoid receptor type 1 (hCB1) at a concentration of 10 μM (Banister et al., 2019).

Electrochemical Properties

In the field of electrochemistry, fluoropolymers like poly(5-fluoroindole) (5-PFIn) have been developed as high-performance materials for charge storage. These polymers exhibit superior electrochemical properties, including high specific capacitance and good cycling stability. Their electrochemical behavior is markedly different from non-fluorinated counterparts, making them promising for supercapacitor applications (Wang et al., 2019).

Identification and Quantification in Forensic Science

5-Fluoro PY-PINACA has been identified and quantified in various forensic investigations. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to create analytical methods for its identification in human blood samples, which is crucial in toxicological investigations and understanding its prevalence in illicit drug use (Seither et al., 2020).

Pharmacokinetics and Metabolic Profiling

The metabolic profiling and pharmacokinetics of 5-Fluoro PY-PINACA have been a subject of study. For instance, differentiating the intake of similar synthetic cannabinoids, such as ADB-PINACA and its 5-fluoropentyl analog, is critical in some legal contexts. Such studies involve incubation with human hepatocytes and subsequent analysis using high-resolution mass spectrometry (Carlier et al., 2017).

properties

Product Name

5-fluoro PY-PINACA (CRM)

Molecular Formula

C17H22FN3O

Molecular Weight

303.4

InChI

InChI=1S/C17H22FN3O/c18-10-4-1-5-13-21-15-9-3-2-8-14(15)16(19-21)17(22)20-11-6-7-12-20/h2-3,8-9H,1,4-7,10-13H2

InChI Key

GSCLIRQNUBFUJA-UHFFFAOYSA-N

SMILES

O=C(N1CCCC1)C2=NN(CCCCCF)C3=C2C=CC=C3

synonyms

(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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